![molecular formula C11H17NO6 B3109709 Boc-gamma-methylene-DL-glutamic acid CAS No. 175088-83-2](/img/structure/B3109709.png)
Boc-gamma-methylene-DL-glutamic acid
Overview
Description
“Boc-gamma-methylene-DL-glutamic acid” is a type of γ-Amino acid . It has a molecular formula of C6H9NO4 and a molecular weight of 159.14 . It is also known by several synonyms, including H-DL-Glu (Methylene)-OH, (±)-2-Amino-4-methylenepentanodioic acid, H-γ-Methylene-DL-Glu-OH, DL-Glu (methylene)-OH, 4-Methyleneglutamic acid, gamma-Methylene glutamic acid, 4-Methylene-DL-glutamic acid, H-gamma-Methylene-DL-Glu-OH, Glutamic acid,4-methylene-, H-Gamma-methylene-DL-glutamic acid, 2-amino-4-methylenepentanedioic acid, H-g-Methylene-DL-Glu-OH, H g Methylene DL Glu OH .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 34 bonds. These include 17 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .It has a density of 1.374 g/cm3 and a boiling point of 417.6 °C at 760 mmHg . It should be stored at 2-8 °C .
Scientific Research Applications
Enzyme Inhibition
Boc-gamma-methylene-DL-glutamic acid shows promise as an enzyme inhibitor. For instance, beta-Methylene-DL-aspartate, a structurally related compound, is an irreversible inhibitor of glutamate-aspartate transaminase, showing specificity towards this enzyme over others in various rat tissue homogenates (Cooper et al., 1983). Additionally, certain analogs of methotrexate and aminopterin with gamma-methylene substitution of the glutamate side chain have been synthesized and evaluated as dihydrofolate reductase inhibitors and tumor cell growth inhibitors (Rosowsky, Bader, & Freisheim, 1991).
Chemical Synthesis and Analysis
This compound has been involved in various chemical synthesis processes. A modified procedure has been described for the synthesis of 4-methylene-DL-glutamic acid (Powell & Dekker, 1981). Furthermore, studies have been conducted on the electron paramagnetic resonance spectroscopy of gamma-irradiated DL-2-methyl glutamic acid, demonstrating the presence of specific radicals (Sütçü & Osmanoğlu, 2017).
Interaction with Biological Systems
Gamma-methylene substitution derivatives have also been evaluated for their interaction with biological systems. For example, vitamin K-dependent carboxylase has been studied using analogues of glutamic acid with cyclopentyl or cyclohexyl rings, providing insights into bioactive conformations at the enzyme's active site (Larue et al., 1997). Additionally, DL-N-(gamma-glutamyl)-ethylamine, a derivative of glutamic acid, has been found to inhibit the growth of Staphylococcus aureus and the parasitic flagellate Trichomonas vaginalis (Back, Sadovsky, & Lichtenstein, 1950).
properties
IUPAC Name |
2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-6(8(13)14)5-7(9(15)16)12-10(17)18-11(2,3)4/h7H,1,5H2,2-4H3,(H,12,17)(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUGUEYZXFUXTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=C)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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